molecular formula C27H54O2 B15175844 2-Octyldodecyl heptanoate CAS No. 94277-33-5

2-Octyldodecyl heptanoate

Cat. No.: B15175844
CAS No.: 94277-33-5
M. Wt: 410.7 g/mol
InChI Key: CJSAUJNKQOIYJQ-UHFFFAOYSA-N
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Description

2-Octyldodecyl heptanoate is an organic compound with the molecular formula C27H54O2. It is an ester formed from heptanoic acid and 2-octyldodecanol. This compound is primarily used in the cosmetics and personal care industry due to its emollient and skin-conditioning properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octyldodecyl heptanoate can be synthesized through the esterification reaction between heptanoic acid and 2-octyldodecanol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure high yield and purity. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Octyldodecyl heptanoate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

  • Hydrolysis: This reaction involves breaking the ester bond using water in the presence of an acid or base catalyst.

  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol in the presence of a catalyst, typically a strong acid or base.

Major Products Formed:

  • Hydrolysis: The products are heptanoic acid and 2-octyldodecanol.

  • Transesterification: The products are a different ester and 2-octyldodecanol or heptanoic acid, depending on the alcohol used.

Scientific Research Applications

2-Octyldodecyl heptanoate is widely used in scientific research and various industries due to its unique properties:

  • Cosmetics and Personal Care: It is used as an emollient and skin-conditioning agent in lotions, creams, and other skincare products.

  • Pharmaceuticals: It can be used as a component in drug formulations to improve the texture and stability of topical medications.

  • Food Industry: It may be used as an additive to enhance the texture and shelf-life of certain food products.

Mechanism of Action

The mechanism by which 2-Octyldodecyl heptanoate exerts its effects involves its ability to form a protective barrier on the skin, preventing moisture loss and maintaining skin hydration. It interacts with the lipid layers of the skin, enhancing its elasticity and smoothness.

Molecular Targets and Pathways Involved: The compound primarily targets the stratum corneum, the outermost layer of the skin, where it integrates into the lipid matrix and improves skin barrier function.

Comparison with Similar Compounds

  • Isopropyl Myristate

  • Cetyl Palmitate

  • Stearyl Stearate

  • Glyceryl Stearate

Properties

CAS No.

94277-33-5

Molecular Formula

C27H54O2

Molecular Weight

410.7 g/mol

IUPAC Name

2-octyldodecyl heptanoate

InChI

InChI=1S/C27H54O2/c1-4-7-10-13-15-16-18-20-23-26(22-19-17-14-11-8-5-2)25-29-27(28)24-21-12-9-6-3/h26H,4-25H2,1-3H3

InChI Key

CJSAUJNKQOIYJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCC

Origin of Product

United States

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